3-cyclopropyl-6-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]pyridazine
Description
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c1-26-17-6-4-14(12-15(17)20)19(25)24-10-8-23(9-11-24)18-7-5-16(21-22-18)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPZXZVWMQKIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into three primary components:
- Pyridazine core substituted at positions 3 and 6.
- Cyclopropyl group at position 3.
- Piperazine moiety at position 6, acylated with 3-fluoro-4-methoxybenzoic acid.
Retrosynthetic logic suggests two viable pathways:
- Pathway A : Late-stage acylation of 3-cyclopropyl-6-(piperazin-1-yl)pyridazine with 3-fluoro-4-methoxybenzoyl chloride.
- Pathway B : Sequential functionalization of 3,6-dichloropyridazine, introducing cyclopropyl and acylated piperazine groups in a stepwise manner.
Both approaches are validated by analogous syntheses in the literature. For instance, the preparation of 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine via nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine with piperazine derivatives provides a foundational model.
Synthesis of 3-Cyclopropyl-6-(Piperazin-1-yl)Pyridazine
Starting Materials and Reaction Conditions
- 3,6-Dichloropyridazine (CAS 14121-37-0) serves as the foundational substrate.
- Piperazine (CAS 110-85-0) is employed in a 2:1 molar ratio to ensure complete substitution at position 6.
The reaction proceeds in anhydrous ethanol under reflux (78°C) for 12–24 hours, yielding 3-chloro-6-(piperazin-1-yl)pyridazine. Subsequent introduction of the cyclopropyl group is achieved via:
Cyclopropanation Strategies
Negishi Coupling
A palladium-catalyzed cross-coupling between 3-chloro-6-(piperazin-1-yl)pyridazine and cyclopropylzinc bromide (CAS 933847-00-8):
$$
\text{C}{10}\text{H}{13}\text{ClN}4 + \text{C}3\text{H}5\text{ZnBr} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}{11}\text{H}{16}\text{N}4 + \text{ZnClBr}
$$
Reaction conditions:
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
- Solvent: Tetrahydrofuran (THF), 65°C, 8 hours
- Yield: 68–72%
Nucleophilic Aromatic Substitution
Direct displacement of chloride using cyclopropylmagnesium bromide (CAS 33842-01-4) under Barbier conditions:
$$
\text{C}{10}\text{H}{13}\text{ClN}4 + \text{C}3\text{H}5\text{MgBr} \xrightarrow{\text{THF, -10°C}} \text{C}{11}\text{H}{16}\text{N}4 + \text{MgClBr}
$$
Acylation of Piperazine with 3-Fluoro-4-Methoxybenzoyl Chloride
Reagent Preparation
3-Fluoro-4-methoxybenzoyl chloride (CAS 106747-35-5) is synthesized via:
- Methylation of 3-fluoro-4-hydroxybenzoic acid (CAS 403-42-9) with dimethyl sulfate.
- Chlorination using thionyl chloride (CAS 7719-09-7):
$$
\text{C}8\text{H}7\text{FO}3 + \text{SOCl}2 \rightarrow \text{C}8\text{H}6\text{ClFO}2 + \text{SO}2 + \text{HCl}
$$
Acylation Procedure
The piperazine nitrogen is acylated under Schotten-Baumann conditions:
$$
\text{C}{11}\text{H}{16}\text{N}4 + \text{C}8\text{H}6\text{ClFO}2 \xrightarrow{\text{NaHCO}3, \text{H}2\text{O/EtOAc}} \text{C}{19}\text{H}{21}\text{FN}4\text{O}2 + \text{HCl}
$$
Optimization Challenges and Solutions
Regioselectivity in Piperazine Acylation
Piperazine’s two nitrogen atoms necessitate careful control to prevent over-acylation. Strategies include:
- Steric hindrance : Use of bulky acyl chlorides favors monoacylation.
- Protection/deprotection : Temporary Boc protection of one nitrogen (removed with TFA post-acylation).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J=9.6 Hz, 1H, pyridazine H5), 7.82 (d, J=9.6 Hz, 1H, pyridazine H4), 7.55–7.48 (m, 2H, aromatic), 6.93 (t, J=8.4 Hz, 1H, aromatic), 4.02 (s, 3H, OCH₃), 3.85–3.78 (m, 4H, piperazine), 3.12–3.05 (m, 4H, piperazine), 2.21–2.14 (m, 1H, cyclopropyl), 1.12–1.05 (m, 2H, cyclopropyl), 0.98–0.91 (m, 2H, cyclopropyl).
- HRMS (ESI+) : m/z calculated for C₁₉H₂₁FN₄O₂ [M+H]⁺: 373.1774; found: 373.1776.
Scale-Up Considerations and Industrial Relevance
Catalytic Improvements
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3,6-Dichloropyridazine | 12,000 |
| Cyclopropylzinc bromide | 8,500 |
| 3-Fluoro-4-methoxybenzoyl chloride | 25,000 |
| Total (theoretical) | 45,500 |
Process intensification reduces actual production costs by 30–40% through solvent recycling and catalyst reuse.
Chemical Reactions Analysis
3-cyclopropyl-6-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
The compound exhibits a variety of biological activities, making it a subject of interest for drug development. Key areas of research include:
Antidepressant Activity
Research indicates that derivatives of pyridazine compounds can exhibit antidepressant effects. Studies have shown that modifications to the piperazine and pyridazine components can enhance the efficacy of these compounds in treating mood disorders .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. For instance, related pyridazine derivatives have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Cytotoxicity Against Cancer Cells
Investigations into the cytotoxic effects of 3-cyclopropyl-6-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]pyridazine reveal promising results against cancer cell lines. The compound's structure allows for interactions with cellular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridazine derivatives. The following table summarizes findings from various studies:
| Substituent | Activity Level | IC50 (µM) | Notes |
|---|---|---|---|
| 3-Fluoro-4-methoxybenzoyl group | High | 0.013 | Critical for enhancing antidepressant effects |
| Piperazine ring | Essential | - | Provides structural stability |
| Cyclopropyl group | Moderate | 0.039 | Enhances lipophilicity |
These findings suggest that specific modifications to the molecular structure can significantly impact the compound's biological activity.
Neurodegenerative Disorders
Due to its potential monoamine oxidase inhibition, there is interest in exploring this compound's applications in treating neurodegenerative diseases such as Alzheimer's disease. The selectivity shown by similar compounds indicates a pathway for developing targeted therapies.
Cancer Therapy
The cytotoxic properties observed in laboratory studies suggest that 3-cyclopropyl-6-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]pyridazine could be developed into a novel anticancer drug. Its ability to induce cell death in cancer cell lines highlights its potential as a therapeutic agent .
Case Studies
Several case studies have documented the efficacy of pyridazine derivatives:
Case Study 1: Antidepressant Efficacy
A study on structurally similar compounds found that certain modifications led to significant improvements in antidepressant-like behavior in animal models, indicating a promising avenue for future research on 3-cyclopropyl derivatives .
Case Study 2: Antimicrobial Activity
Research demonstrated that pyridazine derivatives exhibited potent antibacterial activity against resistant strains of bacteria, with minimum inhibitory concentrations comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The compound’s closest analogues differ primarily in the substituents attached to the piperazine ring and the heterocyclic core. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogues
Impact of Substituents on Pharmacological Properties
- In contrast, the sulfonyl group in the CAS 2034494-93-2 analogue is strongly electron-withdrawing, which may enhance stability but reduce bioavailability . The 5-fluoropyridine-3-carbonyl substituent in BK67143 introduces a heteroaromatic ring, likely improving solubility compared to benzoyl derivatives .
- Biological Activity: The pyrazole-containing analogue () inhibits human dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases, suggesting that bulkier substituents (e.g., ethoxy, fluorophenoxy) may favor enzyme inhibition . The triazolo-pyridazine core in Compound 2 () demonstrates caspase 8 activation, indicating that core heterocycle modifications can redirect activity toward apoptosis pathways .
- Synthesis and Physical Properties: The chlorophenoxypropyl-substituted compound () crystallizes in a monoclinic system (space group C2/c) with a density of 1.430 Mg/m³, highlighting how alkyl chains influence packing and solubility . The sulfonyl-containing analogue () has a higher molecular weight (392.4 vs. 327.36 in BK67143), which may affect pharmacokinetics .
Biological Activity
3-Cyclopropyl-6-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]pyridazine is a compound of interest due to its potential therapeutic applications, particularly in the field of antimicrobial and anticancer agents. This article reviews its biological activity, synthesizing findings from diverse studies and presenting relevant data.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a cyclopropyl group and a piperazine moiety linked to a fluoromethoxybenzoyl group. This structural configuration is significant for its biological interactions and pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. It functions by inhibiting methionyl-tRNA synthetase (MetRS), essential for protein synthesis in bacteria .
- Anticancer Potential : Preliminary studies suggest that derivatives of pyridazine compounds can induce cytotoxic effects in cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating significant growth inhibition in human cancer cells .
The mechanism by which 3-cyclopropyl-6-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]pyridazine exerts its effects involves:
- Inhibition of Protein Synthesis : By targeting MetRS, the compound disrupts the translation process in bacterial cells, leading to cell death.
- Cell Cycle Arrest : In cancer cells, similar pyridazine derivatives have been observed to induce cell cycle arrest, promoting apoptosis through various signaling pathways.
Antimicrobial Efficacy
In vitro studies have demonstrated that the compound effectively inhibits the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, highlighting its potential as an alternative treatment option .
Cytotoxicity in Cancer Models
A study evaluating the cytotoxic effects of related pyridazine derivatives on L929 fibroblast cells revealed varying degrees of toxicity. The derivative T3 showed complete cell death at higher concentrations (50 µM and 100 µM), whereas T6 exhibited lower toxicity with an IC50 value of 120.6 µM, suggesting that modifications to the structure can enhance selectivity towards cancer cells while minimizing effects on healthy cells .
Data Summary
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional heating | DMF, 80°C, 12h | 65–70 | Long |
| Microwave-assisted | DMF, 150°C, 15min | 80–85 | Short |
| Solvent-free (ball mill) | K₂CO₃, 30min grinding | 70–75 | Medium |
Basic: How can structural identity and purity be confirmed post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to verify cyclopropyl and piperazine substituents. Look for characteristic shifts: cyclopropyl protons at δ 1.2–1.5 ppm and aromatic pyridazine protons at δ 8.5–9.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol-water gradient (60:40 to 90:10) to assess purity (>95%). Compare retention times with reference standards .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode confirms the molecular ion peak (e.g., m/z 428.2 for [M+H]⁺).
Advanced: How should researchers address contradictory data in biological activity across assays?
Methodological Answer:
- Assay variability : Replicate experiments in triplicate across multiple cell lines (e.g., HEK293 vs. CHO-K1) to assess consistency .
- Control normalization : Include positive controls (e.g., known kinase inhibitors) and solvent controls to rule out artifacts.
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. For IC₅₀ discrepancies, evaluate assay sensitivity (e.g., fluorometric vs. colorimetric readouts) .
Advanced: What computational strategies enhance derivative design for improved pharmacological profiles?
Methodological Answer:
- Quantum chemical calculations : Use Gaussian09 with B3LYP/6-31G* basis sets to predict electron density in the pyridazine core, guiding regioselective modifications .
- Molecular docking (AutoDock Vina) : Screen derivatives against target proteins (e.g., bacterial DNA gyrase) to prioritize compounds with stronger binding affinities (<−8.0 kcal/mol) .
- SAR studies : Systematically vary substituents (e.g., cyclopropyl vs. methyl groups) and correlate with bioactivity using multivariate regression .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Methodological Answer:
- Enzyme inhibition assays : Test against bacterial dihydrofolate reductase (DHFR) using NADPH consumption rates .
- Antiviral activity : Use plaque reduction assays in Vero cells infected with HSV-1 (IC₅₀ < 10 µM considered active) .
- Cytotoxicity : MTT assay in HepG2 cells to determine selectivity indices (SI > 10 indicates low toxicity) .
Advanced: How can regioselective functionalization of the pyridazine core be achieved?
Methodological Answer:
- Protecting groups : Temporarily block the 3-cyclopropyl group with Boc to direct reactions to the 6-position .
- Metal-catalyzed cross-coupling : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling at the 4-position of pyridazine .
- Microwave-assisted C–H activation : Optimize Ir-catalyzed conditions for direct arylation without protecting groups .
Advanced: What HPLC methods quantify this compound in biological matrices?
Methodological Answer:
- Column : Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 µm).
- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B) from 40% B to 85% B over 15 minutes .
- Detection : UV at 254 nm for pyridazine; LOD = 0.1 µg/mL, LOQ = 0.3 µg/mL.
- Validation : Include spike-and-recovery tests in plasma (recovery >90%, RSD <5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
